1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Physicochemical profiling Lipophilicity modulation SAR exploration

1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine (CAS 1557041-63-0, molecular formula C11H12FN3, molecular weight 205.23 g/mol) is a 1,3,4-trisubstituted aminopyrazole derivative bearing a 3-fluorobenzyl group at N1, a methyl group at C3, and a primary amine at C4. The compound belongs to the broader class of 4-aminopyrazoles, which are recognized as privileged scaffolds in medicinal chemistry for kinase inhibition, anti-inflammatory, and anticancer applications.

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
Cat. No. B13060056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
Molecular FormulaC11H12FN3
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1N)CC2=CC(=CC=C2)F
InChIInChI=1S/C11H12FN3/c1-8-11(13)7-15(14-8)6-9-3-2-4-10(12)5-9/h2-5,7H,6,13H2,1H3
InChIKeyMACFLQKKKWYVFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine (CAS 1557041-63-0): Core Physicochemical Identity and Comparator Landscape


1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine (CAS 1557041-63-0, molecular formula C11H12FN3, molecular weight 205.23 g/mol) is a 1,3,4-trisubstituted aminopyrazole derivative bearing a 3-fluorobenzyl group at N1, a methyl group at C3, and a primary amine at C4 . The compound belongs to the broader class of 4-aminopyrazoles, which are recognized as privileged scaffolds in medicinal chemistry for kinase inhibition, anti-inflammatory, and anticancer applications [1]. Its closest commercially available structural analogs include 1-benzyl-3-methyl-1H-pyrazol-4-amine (CAS 1545268-43-6, the non-fluorinated benzyl comparator), 1-(3-fluorobenzyl)-1H-pyrazol-4-amine (CAS 956395-22-5, the des-methyl comparator), 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-4-amine (CAS 1557043-34-1, the N-phenyl comparator), and the 4-fluoro regioisomer 1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine utilized in patented GLUT1 inhibitor programs [2].

Why Generic 4-Aminopyrazole Substitution Fails: Structural Determinants Differentiating 1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine


Generic substitution within the 1-substituted 3-methyl-1H-pyrazol-4-amine series is precluded by three key structural variables that independently modulate physicochemical and pharmacological properties: (i) the presence and position of fluorine on the benzyl ring alters hydrogen-bond acceptor capacity, metabolic stability, and electronic distribution [1]; (ii) the methyl group at C3 of the pyrazole contributes steric bulk and lipophilicity not present in the des-methyl analog, influencing target binding and solubility ; and (iii) the benzylic methylene spacer (absent in N-phenyl analogs) changes the pKa of the 4-amino group by approximately 1.36 log units, directly affecting the protonation state at physiological pH . These orthogonal structural features mean that the 4-fluoro regioisomer, the non-fluorinated benzyl analog, and the N-phenyl derivative each present distinct property profiles that cannot be assumed interchangeable for structure-activity relationship (SAR) exploration or chemical biology probe development.

1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Fluorine-Driven Molecular Weight and Lipophilicity Shift vs. 1-Benzyl-3-methyl-1H-pyrazol-4-amine

Introduction of a single fluorine atom at the 3-position of the benzyl ring increases the molecular weight by 17.99 Da (from 187.24 to 205.23 g/mol) relative to the unsubstituted benzyl analog 1-benzyl-3-methyl-1H-pyrazol-4-amine . Based on the measured LogP of 1.38 for the closely related des-methyl analog 1-(3-fluorobenzyl)-1H-pyrazol-4-amine, the target compound's LogP is estimated in the range of 1.8–2.0, representing an approximate increase of 0.3–0.5 log units compared to the non-fluorinated benzyl analog (estimated LogP ~1.4–1.6) . This lipophilicity increment is sufficient to alter membrane permeability and non-specific protein binding without pushing the compound outside drug-like chemical space (LogP < 3).

Physicochemical profiling Lipophilicity modulation SAR exploration

Fluorine Regioisomer Differentiation (3-F vs. 4-F): Patent-Validated Intermediate Utility in GLUT1 Inhibitor Programs

The 4-fluoro regioisomer 1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine is explicitly disclosed as a key synthetic intermediate in Bayer Pharma's glucose transporter 1 (GLUT1) inhibitor patent series (US20170226081A1), where it was elaborated into quinoline-4-carboxamide derivatives displaying GLUT1 selectivity [1]. In this patent, the 4-fluorobenzyl-3-methyl-4-aminopyrazole intermediate was reacted with 2,6-dimethylquinoline-4-carboxylic acid under HATU coupling conditions to yield the active GLUT1 inhibitor (51% yield), with the regioisomeric 5-methyl byproduct isolated separately (23% yield) [1]. The 3-fluoro regioisomer (target compound) offers a distinct electronic environment: the meta-fluorine is electron-withdrawing by induction (-I effect) but does not engage in direct resonance with the benzylic position, whereas the para-fluorine in the 4-fluoro regioisomer participates in +M resonance donation. This electronic difference can alter the reactivity of the 4-amino group in downstream derivatization and modulate the electron density of the pyrazole ring.

Glucose transport inhibition GLUT1 Oncology Regioisomer selectivity

pKa Differentiation: Benzylic Methylene Spacer Lowers 4-Amino Basicity by ~1.36 Log Units vs. N-Phenyl Analog

The predicted pKa of the 4-amino group is strongly influenced by the nature of the N1 substituent. The N-phenyl analog 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-4-amine has a predicted pKa of 4.78 ± 0.12, whereas the des-methyl benzyl analog 1-(3-fluorobenzyl)-1H-pyrazol-4-amine has a predicted pKa of 3.42 ± 0.11 . This ΔpKa ≈ 1.36 log units reflects the electron-donating effect of the benzylic methylene spacer, which reduces the basicity of the 4-amino group by insulating it from the electron-withdrawing pyrazole ring. The target compound, bearing both the 3-fluorobenzyl group and the 3-methyl substituent, is predicted to have a pKa in the range of 3.5–4.0—meaning it will be predominantly unprotonated (>90% neutral) at physiological pH 7.4, in contrast to the N-phenyl analog which would be approximately 99.8% unprotonated at the same pH .

pKa modulation Protonation state Bioavailability Physicochemical profiling

Thermal Stability Differentiation: Boiling Point Shift Reflecting Intermolecular Interaction Differences

The predicted boiling points of closely related analogs reveal a quantifiable thermal stability gradient. The non-fluorinated benzyl analog 1-benzyl-3-methyl-1H-pyrazol-4-amine has a predicted boiling point of 370.7 ± 30.0 °C at 760 mmHg, while the des-methyl 3-fluorobenzyl analog 1-(3-fluorobenzyl)-1H-pyrazol-4-amine has a predicted boiling point of 365.3 ± 27.0 °C . The N-phenyl analog without the methylene spacer has a substantially lower predicted boiling point of 318.6 ± 32.0 °C . The target compound, combining the 3-fluorobenzyl and 3-methyl features, is expected to exhibit a boiling point intermediate between the non-fluorinated benzyl analog (~371 °C) and the des-methyl fluorobenzyl analog (~365 °C), reflecting the counterbalancing effects of fluorination (slightly lowers bp via reduced polarizability) and methylation (slightly raises bp via increased van der Waals interactions).

Thermal properties Storage stability Formulation Process chemistry

4-Aminopyrazole Scaffold Validation: Class-Level Evidence for Kinase Inhibitor and Anticancer Applications

The 4-aminopyrazole scaffold has been extensively validated in medicinal chemistry as a privileged structure for kinase inhibitor development. A comprehensive 2023 review documented that 4-aminopyrazoles provide useful ligands for receptors and enzymes including p38MAPK, diverse kinases, and COX, with particular success in anticancer and anti-inflammatory applications, culminating in the recent FDA approval of the 4-aminopyrazole-based BTK inhibitor Pirtobrutinib [1]. Within the aminopyrazole class, 1-substituted-3-methyl-4-aminopyrazoles bearing benzyl-type N1 substituents have demonstrated utility as synthetic intermediates in patented GLUT1 inhibitor programs (Bayer Pharma AG) and as building blocks for focused kinase inhibitor libraries [2]. The combination of the 3-fluorobenzyl N1 substituent and the 3-methyl C-substituent in the target compound provides a substitution pattern that is underrepresented in published SAR studies compared to the 4-fluoro and unsubstituted benzyl variants, offering an opportunity to explore novel chemical space within a validated pharmacophore framework [1].

Kinase inhibition Anticancer Scaffold validation Medicinal chemistry

Commercial Availability and Purity Benchmarking Against Comparator Analogs

The target compound is commercially available from Leyan (product number 2087974) with a specified purity of 95% . For comparison, the non-fluorinated analog 1-benzyl-3-methyl-1H-pyrazol-4-amine is available from Sigma-Aldrich (via ChemScene LLC) at 98% purity, while the des-methyl fluorobenzyl analog 1-(3-fluorobenzyl)-1H-pyrazol-4-amine is available from AKSci as the hydrochloride salt at 95% purity, and from Hit2Lead/ChemBridge as the dihydrochloride salt . The target compound's free-base form (rather than a hydrochloride or dihydrochloride salt) provides a distinct solubility and handling profile: the free base is expected to have lower aqueous solubility than the hydrochloride salts of its des-methyl analog (LogSW = -1.78 for the dihydrochloride), which may be advantageous for organic-phase reactions or when anhydrous conditions are required . The 95% minimum purity specification is adequate for use as a synthetic building block or screening compound; procurement for rigorous SAR studies may benefit from additional purification.

Procurement Purity Vendor comparison Supply chain

Optimal Application Scenarios for 1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor SAR Libraries Requiring Underexplored 3-Fluorobenzyl Substitution Vectors

For medicinal chemistry teams building focused kinase inhibitor libraries around the 4-aminopyrazole hinge-binding motif, the target compound provides a 3-fluorobenzyl substitution vector that is absent from published lead series. The extensively validated 4-aminopyrazole scaffold—which has produced inhibitors with IC50 values as low as 7 nM against JNK3 and culminated in the FDA-approved BTK inhibitor Pirtobrutinib—is well-precedented, but published SAR has heavily favored 4-fluoro and unsubstituted benzyl N1 substituents [1]. The 3-fluoro regioisomer offers a distinct electronic profile (Hammett σm = 0.34 vs. σp = 0.06) that may confer differential kinase selectivity. Its predicted pKa of 3.5–4.0 ensures the 4-amino group remains >99.9% unprotonated under cellular assay conditions (pH 7.4), consistent with hinge-binding requirements .

GLUT1 Inhibitor Development Programs Seeking 3-Fluoro Alternatives to the Bayer 4-Fluoro Intermediate Series

The 4-fluoro regioisomer of this compound is a documented intermediate in Bayer Pharma's GLUT1-selective inhibitor patent family (US20170226081A1), where it was elaborated to quinoline-4-carboxamide GLUT1 inhibitors via HATU-mediated amide coupling (51% and 32% isolated yields for two representative analogs) [2]. Research groups seeking to expand GLUT1 inhibitor SAR beyond the 4-fluorobenzyl series can procure the 3-fluoro analog as a direct comparator to systematically probe the impact of fluorine position on GLUT1 potency, selectivity over GLUT2, and in vitro pharmacokinetic properties. The free-base form of the target compound facilitates direct use in anhydrous amide coupling conditions without the need for salt neutralization.

Physicochemical Property Gradient Studies: Lipophilicity and Basicity Tuning Within a Congeneric Series

The target compound occupies a distinct position within a readily accessible congeneric series spanning the 1-benzyl-3-methyl-1H-pyrazol-4-amine template. Relative to the non-fluorinated benzyl analog (MW 187.24, estimated LogP ~1.4–1.6), the target compound (MW 205.23, estimated LogP ~1.8–2.0) provides a +18 Da mass increment and approximately +0.3–0.5 LogP units without altering the core hydrogen-bonding pharmacophore . This quantifiable lipophilicity gradient makes the compound suitable for systematic studies correlating LogP with membrane permeability, metabolic stability, or off-target binding within a congeneric aminopyrazole series.

Chemical Biology Probe Development Requiring Anhydrous Free-Base Aminopyrazole Building Blocks

The target compound is commercially supplied as the free base (Leyan, 95% purity), distinguishing it from the more common hydrochloride and dihydrochloride salt forms of its des-methyl and regioisomeric analogs. The free-base form is advantageous for applications requiring anhydrous reaction conditions—such as amide couplings with acid chlorides, Buchwald-Hartwig aminations, or reductive aminations where the presence of HCl could interfere with catalyst activity or generate unwanted side products . The measured LogP of 1.38 for the closely related des-methyl analog (ChemBridge SC-4030128) and its LogSW of -1.78 provide benchmark solubility data for planning extraction and purification protocols .

Quote Request

Request a Quote for 1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.